9-Aminononan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminononan-1-ol;hydrochloride: is a chemical compound with the molecular formula C9H22ClNO It is a derivative of nonanol, featuring an amino group at the ninth carbon and a hydroxyl group at the first carbon, combined with hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminononan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nonanol, which undergoes a series of reactions to introduce the amino group at the ninth carbon.
Hydrochloride Formation: The final step involves the reaction of 9-Aminononan-1-ol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Aminononan-1-ol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: The major product is 9-oxononan-1-ol.
Reduction: The major products include various reduced derivatives of 9-Aminononan-1-ol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: 9-Aminononan-1-ol;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It serves as a model compound to investigate the interactions between amino groups and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it valuable in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 9-Aminononan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
9-Amino-1-nonanol: Similar structure but without the hydrochloride group.
1-Amino-9-nonanol: The amino group is at the first carbon instead of the ninth.
9-Hydroxy-1-nonanol: Lacks the amino group, only has the hydroxyl group.
Uniqueness: 9-Aminononan-1-ol;hydrochloride is unique due to the presence of both amino and hydroxyl groups at specific positions, combined with the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
9-aminononan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJPURDFJMFVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.